molecular formula C21H17BrN4OS2 B2615324 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207042-97-4

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2615324
M. Wt: 485.42
InChI Key: CWPBADFDQUKTIZ-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a thiazole ring, another five-membered ring but with one nitrogen and one sulfur atom .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and its derivatives have been the focus of various research studies due to their promising antimicrobial properties. For instance, Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives, which included compounds structurally related to the one . Their findings revealed good antimicrobial activity against a range of strains, with some compounds showing high activity. Theoretical calculations were also performed to support the experimental results, providing a comprehensive understanding of the compounds' reactivity and potential as antimicrobial agents Fahim & Ismael, 2019.

Anticancer Applications

The anticancer potential of derivatives of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has also been explored. Duran and Demirayak (2012) synthesized a series of acetamide derivatives and tested their anticancer activities against a panel of 60 different human tumor cell lines, revealing reasonable activity against several cancer types, including high activity against melanoma-type cell lines Duran & Demirayak, 2012.

Synthesis and Biological Evaluation

Research by Evren et al. (2019) focused on the synthesis and biological evaluation of thiazole derivatives as anticancer agents. They synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and tested their antitumor activities, finding that certain compounds showed high selectivity and promising apoptosis-inducing potential compared to standard treatments Evren et al., 2019.

Antioxidant Activity

The study by Talapuru et al. (2014) on the synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, including thiazole derivatives, demonstrated excellent antioxidant activities. This suggests potential therapeutic applications for conditions where oxidative stress plays a key role Talapuru et al., 2014.

Enzyme Inhibition

Additionally, research into the enzyme inhibitory effects of these compounds, such as the determination of acidity constants by Duran and Canbaz (2013), provides valuable insights into their mechanism of action and potential therapeutic applications. The pKa determination study revealed crucial information on the compounds' reactivity, further underlining their significance in scientific research Duran & Canbaz, 2013.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of imidazole derivatives . Additionally, new synthetic routes could be developed to improve the yield, purity, and selectivity of this compound.

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS2/c1-14-2-8-17(9-3-14)26-18(15-4-6-16(22)7-5-15)12-24-21(26)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPBADFDQUKTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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